Intracellular Triphosphate Half-Life Comparison: FTC-TP vs. 3TC-TP
Emtricitabine demonstrates an intracellular triphosphate (FTC-TP) half-life of greater than 39 hours, compared to a median intracellular half-life of 15.3-15.5 hours for lamivudine triphosphate (3TC-TP) measured under comparable conditions [1][2]. This extended intracellular residence time supports the once-daily dosing regimen of FTC (200 mg QD) while lamivudine requires twice-daily administration at the standard 150 mg dose [3].
| Evidence Dimension | Intracellular triphosphate elimination half-life |
|---|---|
| Target Compound Data | >39 hours |
| Comparator Or Baseline | Lamivudine triphosphate: 15.3-15.5 hours (median) |
| Quantified Difference | Approximately 2.5-fold longer half-life for FTC-TP |
| Conditions | Peripheral blood mononuclear cells (PBMCs) from human subjects; FTC 200 mg QD dosing vs. 3TC 150 mg BID dosing |
Why This Matters
Longer intracellular half-life enables once-daily dosing, reduces pill burden, and provides a more forgiving pharmacokinetic profile for adherence-critical applications.
- [1] Molina JM, Cox SL. Preclinical and clinical development of the anti-HIV, anti-HBV oxathiolane nucleoside analog emtricitabine. In: Antiviral Nucleosides. 2003. View Source
- [2] Anderson PL, Kakuda TN, Lichtenstein KA. Pharmacokinetic properties of nucleoside/nucleotide reverse transcriptase inhibitors. J Acquir Immune Defic Syndr. 2004;37(Suppl 1):S2-S12. View Source
- [3] Benson CA, van der Horst C, Lamarca A, et al. A randomized study of emtricitabine and lamivudine in stably suppressed patients with HIV. AIDS. 2004;18(17):2269-2276. View Source
